

Spectroscopic Characterization of Dibenzyl Sulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Dibenzyl sulfide	
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This guide provides a comprehensive overview of the spectroscopic data for **dibenzyl sulfide**, a key organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed analytical information for this molecule. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and visual representations of key analytical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dibenzyl sulfide** (C₁₄H₁₄S, Molecular Weight: 214.33 g/mol).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **dibenzyl sulfide** provides information about the different types of protons and their chemical environments within the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.31-7.23	Multiplet	10H	Aromatic protons (C ₆ H ₅)
3.61	Singlet	4H	Methylene protons (- CH ₂ -)
Solvent: d4-MeOD, Spectrometer Frequency: 400 MHz[4]			

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in **dibenzyl** sulfide.

Chemical Shift (δ) ppm	Assignment
138.2	C (quaternary aromatic)
129.0	CH (aromatic)
128.5	CH (aromatic)
127.2	CH (aromatic)
38.5	CH ₂ (methylene)
Solvent: CDCl₃	

Infrared (IR) Spectroscopy

The IR spectrum of **dibenzyl sulfide** highlights the characteristic vibrational frequencies of its functional groups.[5]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3085, 3062, 3029	Medium	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch (methylene)
1601, 1495, 1454	Strong	Aromatic C=C skeletal vibrations
1425	Medium	CH ₂ scissoring
1205	Medium	C-S stretch
758, 696	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum of **dibenzyl sulfide** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).[1][6]

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
214	40	[M] ⁺ (Molecular ion)
123	35	[M - C7H7] ⁺
91	100	[C ₇ H ₇]+ (Tropylium ion)
65	15	[C ₅ H ₅]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A small amount of **dibenzyl sulfide** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD), in an NMR tube.[4][7] The concentration is typically in the range of 5-25 mg/0.5 mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.[8]
- Data Acquisition: For ¹H NMR, the instrument is set to the appropriate frequency for protons.
 A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[9] For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and similar pulse sequences are used.[10]
- Data Processing: The FID is converted into a spectrum using a Fourier transform.[9] The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).[11]

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **dibenzyl sulfide**, the attenuated total reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[12] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid cell, or ground with KBr powder and pressed into a pellet.[13]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[14]
- Data Acquisition: The instrument passes a beam of infrared radiation through the sample.
 The detector measures the amount of light that is transmitted at each wavelength.[15]
- Data Processing: The instrument's software converts the raw data into a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).[14]

Mass Spectrometry (MS)

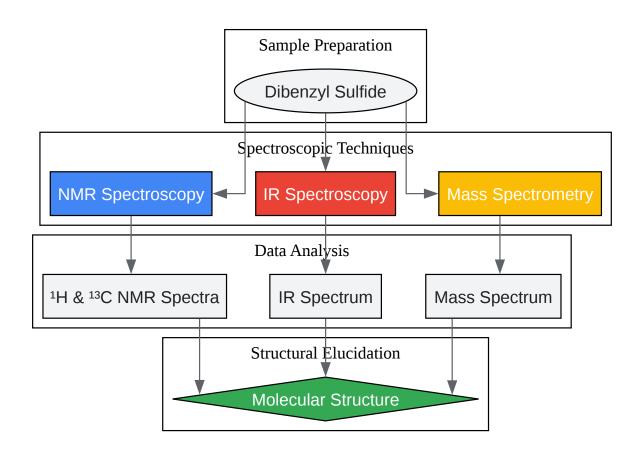
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[1]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization, EI), which knocks off an electron to form a positively charged molecular ion and fragment ions.[16][17]



- Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[18]
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[18]

Visualizations

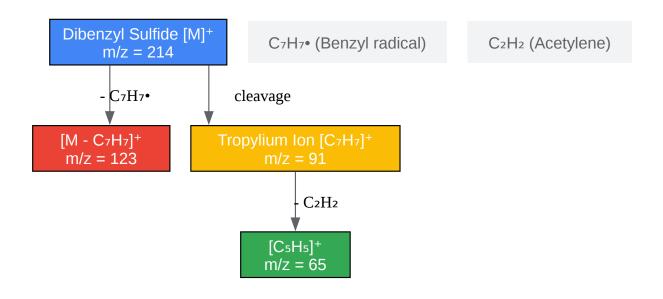
The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of **dibenzyl sulfide**.



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Caption: Workflow for the spectroscopic analysis of **dibenzyl sulfide**.





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Caption: Mass spectrometry fragmentation pathway of **dibenzyl sulfide**.

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